molecular formula C8H14N4O3 B8299142 1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B8299142
M. Wt: 214.22 g/mol
InChI Key: HDNHWXCPHBGUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H14N4O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

1-(dimethylamino)-3-(4-nitropyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C8H14N4O3/c1-10(2)5-8(13)6-11-4-7(3-9-11)12(14)15/h3-4,8,13H,5-6H2,1-2H3

InChI Key

HDNHWXCPHBGUKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN1C=C(C=N1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (200 mg, 1.2 mmol) was stirred overnight at rt in dimethylamine (2M in methanol, 5 mL). The solution was concentrated to give 1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol as a yellow solid (quantitative). LC-MS (UPLC, high pH), (ES+) 215.2, RT=0.75 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(dimethylamino)propane-1,2-diol (934 mg, 7.84 mmol) in CH2Cl2 (8 mL) were added Bu2SnO (42 mg, 0.16 mmol), tosyl chloride (1.49 g, 7.84 mmol), and Et3N (1.10 mL, 7.92 mmol). The reaction mixture was stirred at rt for 2 hrs. The mixture was quenched with water (30 mL) and extracted with EtOAc (two×30 mL). The combined organic layers were dried over MgSO4 and concentrated to afford 3-dimethylamino-2-hydroxypropyl 4-methylbenzenesulfonate; [m/z (APCI+) 274.10 (M+H)+]. The residue was dissolved in THF (10 mL), then DBU (2.56 mL, 16.6 mmol) and 4-nitro-1H-pyrazole (602 mg, 5.32 mmol) were added and the resulting mixture was stirred at rt for 30 min. The mixture was then quenched with water (30 mL) and extracted with EtOAc (two×30 mL). The combined organic layer were dried over MgSO4 and concentrated to give the title compound as a pale yellow oil (526 mg, 46° A yield) which was used without purification. m/z (APCI+) for C8H14N4O3 215.10 (M+H)+.
Name
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
602 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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